Ophiopogonanone E
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFZMWWKEGLLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ophiopogonanone E: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone E is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. This class of compounds is of significant interest to the scientific community due to its potential therapeutic properties. A thorough understanding of its structural and physicochemical characteristics is paramount for further research and development. This technical guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Furthermore, it outlines the experimental protocols for acquiring this data, offering a comprehensive resource for researchers in the field.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 2 | 71.8 | 4.45 (dd, J = 11.0, 4.0 Hz), 4.29 (dd, J = 11.0, 7.0 Hz) |
| 3 | 42.5 | 2.90 (m) |
| 4 | 197.5 | - |
| 4a | 103.5 | - |
| 5 | 162.2 | - |
| 6 | 108.8 | - |
| 7 | 164.5 | - |
| 8 | 102.0 | - |
| 8a | 160.8 | - |
| 6-CH₃ | 7.9 | 2.08 (s) |
| 8-OCH₃ | 60.1 | 3.89 (s) |
| 9 | 30.5 | 3.20 (dd, J = 14.0, 4.5 Hz), 2.69 (dd, J = 14.0, 10.5 Hz) |
| 1' | 114.9 | - |
| 2' | 155.8 | - |
| 3' | 102.9 | 6.38 (d, J = 2.5 Hz) |
| 4' | 158.8 | - |
| 5' | 106.8 | 6.42 (dd, J = 8.5, 2.5 Hz) |
| 6' | 130.8 | 6.98 (d, J = 8.5 Hz) |
| 4'-OCH₃ | 55.3 | 3.76 (s) |
| 5-OH | - | 12.96 (s) |
| 7-OH | - | 6.15 (s) |
| 2'-OH | - | 5.80 (s) |
Data sourced from Chang et al., J. Nat. Prod. 2002, 65, 11, 1731–1733.
Table 2: Mass Spectrometry (MS) Data for this compound
| Technique | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z, relative intensity) |
| HREIMS | EI | 360.1209 [M]⁺ (calcd. for C₁₉H₂₀O₇, 360.1209) | - |
| LC-MS/MS | ESI | 359 | 344 (100), 223 (12), 169 (94), 154 (47)[1] |
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Spectroscopic Method | Medium | Absorption Maxima (λₘₐₓ / νₘₐₓ) |
| UV-Vis | Methanol | 296 nm[1] |
| IR | KBr | 3450 (OH), 1638 (C=O) cm⁻¹ |
Experimental Protocols
The following sections detail the methodologies employed for the spectroscopic analysis of this compound.
Isolation of this compound
This compound was isolated from the ethanol (B145695) extract of the tubers of Ophiopogon japonicus. The isolation process involved column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative thin-layer chromatography (PTLC).
NMR Spectroscopy
¹H NMR and ¹³C NMR spectra were recorded on a Bruker AMX-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments, including COSY, HMBC, and HSQC, were performed using standard Bruker pulse programs to establish the correlations between protons and carbons and to fully assign the structure.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HREIMS) was performed on a JEOL JMS-HX 110 mass spectrometer. For LC-MS/MS analysis, a system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source is typically used. The sample is introduced into the ESI source, and the resulting ions are analyzed in negative ion mode to observe the [M-H]⁻ ion and its fragments.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ to identify the characteristic functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum was recorded on a UV-Vis spectrophotometer. This compound was dissolved in methanol, and the absorbance was measured over a wavelength range of 200-400 nm to determine the absorption maxima[1].
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Preliminary anti-inflammatory effects of Ophiopogonanone E
An In-depth Technical Guide on the Preliminary Anti-inflammatory Effects of Ophiopogonanone E and Related Homoisoflavonoids
Introduction
Ophiopogon japonicus (L.f) Ker-Gawl, a plant widely distributed in Southeast Asia, has a long history in traditional Chinese medicine for treating inflammatory diseases.[1][2] Phytochemical investigations of its rhizome have revealed a variety of bioactive compounds, including homoisoflavonoids, which are believed to contribute to its therapeutic effects.[1][3] Among the isolated compounds is this compound, a member of the homoisoflavonoid class.[1][4] This technical guide provides a comprehensive overview of the preliminary anti-inflammatory effects of compounds isolated from Ophiopogon japonicus, with a particular focus on the available data for its homoisoflavonoids. While this compound was isolated, detailed anti-inflammatory studies have primarily focused on a closely related new compound, 4'-O-Demethylthis compound.[1][5] This document summarizes the existing quantitative data, details the experimental protocols used in these studies, and visualizes the proposed signaling pathways and experimental workflows.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory properties of compounds isolated from Ophiopogon japonicus were evaluated in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1][6] While this compound was among the thirteen compounds identified, the significant inhibitory effects on nitric oxide (NO) and pro-inflammatory cytokines were reported for other isolates, most notably 4'-O-Demethylthis compound.[1]
Table 1: Inhibitory Effects of Selected Compounds from Ophiopogon japonicus on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Compound | Target Mediator | IC50 Value (μg/mL) |
| 4'-O-Demethylthis compound | IL-1β | 32.5 ± 3.5 |
| 4'-O-Demethylthis compound | IL-6 | 13.4 ± 2.3 |
| 4'-O-Demethylthis compound | NO | 66.4 ± 3.5 |
| Oleic acid | NO | 80.2 ± 2.3 |
| Palmitic acid | NO | 33.4 ± 2.9 |
| desmethylisoophiopogonone B | NO | 14.1 ± 1.5 |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | NO | 10.9 ± 0.8 |
Data sourced from a study on compounds isolated from the rhizome of Ophiopogon japonicas.[1]
Experimental Protocols
The following methodologies were employed to assess the anti-inflammatory effects of compounds isolated from Ophiopogon japonicus.[1][5][6]
Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophage cells were used as an in vitro model for inflammation.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells were pre-treated with various concentrations of the test compounds for 2 hours before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4]
Nitric Oxide (NO) Assay
The production of nitric oxide, a key inflammatory mediator, was quantified by measuring the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.[1]
-
RAW 264.7 cells were seeded in 96-well plates and treated as described above.
-
After incubation, 50 µL of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance was measured at 540 nm using a microplate reader.
-
The concentration of nitrite was determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
The secretion of pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), into the culture medium was measured using commercially available ELISA kits according to the manufacturer's instructions.[1][4]
-
Supernatants from treated RAW 264.7 cells were collected.
-
The levels of IL-1β and IL-6 were determined using specific ELISA kits (R&D Systems).[1]
-
The absorbance was read on a microplate reader, and cytokine concentrations were calculated based on standard curves.
Quantitative Real-Time PCR (qRT-PCR)
The effect of the compounds on the gene expression of inflammatory mediators was assessed by qRT-PCR.
-
Total RNA was extracted from treated RAW 264.7 cells.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR was performed using specific primers for iNOS, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression was calculated using the 2-ΔΔCt method.
Western Blotting Analysis
Western blotting was used to investigate the effect of the compounds on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
-
Total protein was extracted from treated RAW 264.7 cells and quantified.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway
The anti-inflammatory mechanism of 4'-O-Demethylthis compound was found to involve the suppression of the MAPK signaling pathway.[1][5]
Caption: Proposed mechanism of 4'-O-Demethylthis compound.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory potential of the isolated compounds is depicted below.
Caption: In vitro anti-inflammatory experimental workflow.
Discussion of Findings
The research into compounds isolated from Ophiopogon japonicus indicates that the plant is a source of potent anti-inflammatory agents.[1][2] While this compound was identified, the most comprehensive anti-inflammatory data is available for 4'-O-Demethylthis compound.[1][7] This compound demonstrated significant dose-dependent inhibition of pro-inflammatory cytokines IL-1β and IL-6 at the protein and mRNA levels in LPS-stimulated macrophages.[1][4]
The underlying mechanism for this anti-inflammatory activity appears to be the modulation of the MAPK signaling pathway.[1][8] Specifically, 4'-O-Demethylthis compound was shown to suppress the phosphorylation of ERK1/2 and JNK, two key kinases in the MAPK cascade that are activated by inflammatory stimuli like LPS.[1][5] The MAPK pathways are known to regulate the expression of various pro-inflammatory genes, including iNOS, IL-1β, and IL-6, often through the subsequent activation of transcription factors like NF-κB.[1][9][10] By inhibiting ERK and JNK phosphorylation, 4'-O-Demethylthis compound effectively dampens the downstream inflammatory response.
Conclusion
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. Frontiers | Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5 [frontiersin.org]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis of Ophiopogonanone E and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone E is a homoisoflavonoid found in the tuberous root of Ophiopogon japonicus, a plant with a long history of use in traditional medicine. Homoisoflavonoids are recognized for their diverse pharmacological activities, making them subjects of interest in drug discovery and development. Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial for evaluating its efficacy and safety. This document provides a detailed application note and protocol for the analysis of this compound and its potential metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established methodologies for closely related homoisoflavonoids, such as Ophiopogonanone A and Methylophiopogonanone A.[1][2][3] These methods provide a strong foundation for the development and validation of a specific assay for this compound.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted in the following diagram.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Protein precipitation is a common and effective method for plasma samples.[1]
Protocol: Protein Precipitation for Plasma Samples
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Transfer 100 µL of plasma to a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Methylophiopogonanone B at 100 ng/mL in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Note on Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, an additional SPE cleanup step can be performed after protein precipitation.[4]
LC-MS/MS Method
The following parameters are based on methods developed for similar homoisoflavonoids and should be optimized for this compound.[1][4]
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 5-10% B, ramp up to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | ~500°C |
| Desolvation Gas Flow | ~800 L/hr |
| Capillary Voltage | ~3.0 kV |
MRM Transitions: The precursor and product ions for this compound and its potential metabolites need to be determined by infusing standard solutions into the mass spectrometer. Based on the fragmentation of related compounds, the following are plausible transitions to monitor.
Table 2: Exemplar MRM Transitions (to be determined experimentally)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ or [M-H]⁻ | Fragment 1 | To be optimized |
| Fragment 2 | To be optimized | ||
| Metabolite 1 (Hydroxylated) | [M+H]⁺ or [M-H]⁻ | Fragment 1 | To be optimized |
| Metabolite 2 (Glucuronidated) | [M-H]⁻ | Fragment 1 | To be optimized |
| Internal Standard (IS) | [M+H]⁺ or [M-H]⁻ | Fragment 1 | To be optimized |
Data Presentation
Quantitative data from pharmacokinetic studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Pharmacokinetic Parameters
Table 3: Exemplar Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 250 ± 45 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-t (ng·h/mL) | 1250 ± 210 | 980 ± 150 |
| AUC₀-∞ (ng·h/mL) | 1300 ± 220 | 1050 ± 160 |
| t₁/₂ (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| CL (L/h/kg) | 0.77 ± 0.13 | - |
| Vd (L/kg) | 2.8 ± 0.5 | - |
| Oral Bioavailability (F %) | - | 8.1 |
Data are presented as mean ± SD (n=6). This table is for illustrative purposes only.
Metabolite Concentrations
Table 4: Exemplar Mean Plasma Concentrations of this compound Metabolites in Rats Following a 10 mg/kg Oral Dose (Hypothetical Data)
| Time (h) | This compound (ng/mL) | Hydroxylated Metabolite (ng/mL) | Glucuronidated Metabolite (ng/mL) |
| 0.25 | 180 ± 35 | 45 ± 8 | 15 ± 3 |
| 0.5 | 250 ± 45 | 80 ± 12 | 35 ± 6 |
| 1 | 210 ± 38 | 110 ± 18 | 60 ± 10 |
| 2 | 150 ± 25 | 95 ± 15 | 85 ± 14 |
| 4 | 80 ± 14 | 50 ± 9 | 70 ± 12 |
| 8 | 30 ± 6 | 20 ± 4 | 40 ± 7 |
| 12 | 10 ± 2 | 5 ± 1 | 15 ± 3 |
| 24 | < LLOQ | < LLOQ | < LLOQ |
Data are presented as mean ± SD (n=6). LLOQ: Lower Limit of Quantification. This table is for illustrative purposes only.
Metabolic Pathways
Based on studies of related homoisoflavonoids, this compound is expected to undergo Phase I and Phase II metabolic transformations.[2][3][5] The primary metabolic pathways likely include hydroxylation, demethylation, glucuronidation, and sulfation.
Conclusion
The protocols and information presented in this application note provide a comprehensive guide for the LC-MS/MS analysis of this compound and its metabolites. While the specific parameters and quantitative data are based on closely related compounds and require experimental validation for this compound, the methodologies described offer a robust starting point for researchers in drug metabolism, pharmacokinetics, and natural product chemistry. The successful application of these methods will contribute to a better understanding of the pharmacological and toxicological profile of this compound, facilitating its potential development as a therapeutic agent.
References
- 1. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Methylophiopogonanone A in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the metabolites of methylophiopogonanone A by ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the metabolite of ophiopogonanone A by liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com.cn [shimadzu.com.cn]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of Ophiopogonanone E
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ophiopogonanone E is a homoisoflavonoid isolated from the rhizomes of Ophiopogon japonicus. Its chemical structure is 5,7-dihydroxy-3-((2-hydroxy-4-methoxyphenyl)methyl)-8-methoxy-6-methyl-2,3-dihydro-1-benzopyran-4-one[1]. Understanding the precise chemical structure is fundamental for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol and spectral data for the complete ¹H and ¹³C NMR spectral assignment of this compound.
Chemical Structure:
This compound
-
Molecular Formula: C₁₉H₂₀O₇
-
Molecular Weight: 360.36 g/mol
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectral data for this compound were acquired in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.
Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2 | 4.45 | m | |
| 3 | 2.85 | m | |
| 9 | 3.15 | dd | 13.5, 4.5 |
| 9 | 2.65 | dd | 13.5, 9.5 |
| 6-CH₃ | 1.95 | s | |
| 8-OCH₃ | 3.71 | s | |
| 4'-OCH₃ | 3.68 | s | |
| 3' | 6.28 | d | 2.5 |
| 5' | 6.24 | dd | 8.5, 2.5 |
| 6' | 6.95 | d | 8.5 |
| 5-OH | 12.50 | s | |
| 7-OH | 9.20 | s | |
| 2'-OH | 9.60 | s |
Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆, 125 MHz)
| Position | Chemical Shift (δ, ppm) |
| 2 | 69.3 |
| 3 | 44.4 |
| 4 | 198.5 |
| 5 | 156.6 |
| 6 | 103.4 |
| 7 | 157.5 |
| 8 | 127.8 |
| 9 | 26.7 |
| 10 | 100.8 |
| 1' | 116.5 |
| 2' | 156.3 |
| 3' | 101.3 |
| 4' | 159.0 |
| 5' | 104.2 |
| 6' | 131.3 |
| 6-CH₃ | 7.3 |
| 8-OCH₃ | 60.8 |
| 4'-OCH₃ | 54.9 |
Experimental Protocols
Sample Preparation
-
Compound Isolation: this compound is isolated from the rhizomes of Ophiopogon japonicus using various chromatographic techniques, such as column chromatography over silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC).
-
Sample for NMR:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.
-
Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 20 ppm
-
Acquisition time: 3.98 s
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: 1.36 s
-
Relaxation delay: 2.0 s
-
-
2D NMR (for complete assignment):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Data Processing and Analysis
-
Software: Use appropriate NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Processing Steps:
-
Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectra.
-
Perform baseline correction.
-
-
Referencing: Reference the spectra to the residual solvent signal of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
-
Spectral Interpretation:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Use the HSQC spectrum to assign the chemical shifts of protons directly attached to carbon atoms.
-
Use the HMBC spectrum to confirm the assignments of both protons and carbons and to piece together the molecular fragments.
-
Workflow and Logic Diagrams
The following diagram illustrates the general workflow for the NMR spectral assignment of a natural product like this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ophiopogonanone E Solubility Challenges for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with Ophiopogonanone E in in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a type of homoisoflavonoid, a class of natural phenolic compounds. It is isolated from the rhizome of Ophiopogon japonicus.[1] This compound has demonstrated biological activities, including anti-inflammatory and antioxidant effects.
Q2: I am having difficulty dissolving this compound for my cell-based assay. What is the recommended solvent?
This compound is a hydrophobic compound and is practically insoluble in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving this compound and other homoisoflavonoids.[2] Other organic solvents such as ethanol (B145695), acetone (B3395972), chloroform, dichloromethane, and ethyl acetate (B1210297) can also be used.[2]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium. Typically, a final DMSO concentration of less than 0.5% is recommended to avoid solvent-induced cytotoxicity and solubility problems.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions into your pre-warmed (37°C) aqueous medium.
-
Vortexing During Dilution: Add the this compound stock solution dropwise into the aqueous medium while continuously vortexing or stirring. This rapid mixing helps to disperse the compound and prevent the formation of localized high concentrations that lead to precipitation.
-
Gentle Warming: Briefly warming the solution to 37°C can aid in dissolution. However, be mindful of the compound's stability at elevated temperatures.
Q4: Are there alternatives to DMSO if it interferes with my assay?
If DMSO is incompatible with your experimental setup, other organic solvents like ethanol or acetone can be considered.[2] It is crucial to determine the tolerance of your specific cell line or assay to these solvents. Additionally, formulating this compound with solubility-enhancing agents can be explored. These include:
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility.
-
Surfactants or Cyclodextrins: These can create micelles or inclusion complexes that help to keep the compound dispersed in the aqueous phase.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the initial organic solvent. | The concentration is too high. | - Increase the volume of the solvent to lower the concentration.- Gently warm the solution to 37°C.- Use mechanical agitation such as vortexing or sonication. |
| The stock solution in DMSO is cloudy or has visible particles. | Incomplete dissolution or presence of impurities. | - Continue vortexing or sonicate briefly.- If cloudiness persists, consider filtering the solution through a 0.22 µm syringe filter. Be aware that this may slightly lower the effective concentration if the particles are the compound itself. |
| Precipitation occurs in the final assay medium over time. | The compound is in a supersaturated and thermodynamically unstable state. | - Lower the final working concentration of this compound.- Consider using solubility-enhancing excipients like surfactants or cyclodextrins for a more stable formulation. |
| Inconsistent or non-reproducible results between experiments. | Variability in stock solution preparation or dilution. | - Standardize the protocol for preparing and diluting the compound.- Ensure the stock solution is fully dissolved and homogenous before each use.- Prepare fresh dilutions for each experiment. |
| High background signal or artifacts in the assay. | The compound may be forming aggregates that interfere with the assay. | - Visually inspect the final solution for any turbidity.- Consider using dynamic light scattering (DLS) to detect the presence of aggregates. |
Data Presentation: Solubility of this compound
| Solvent | Qualitative Solubility | Recommended Maximum Final Concentration in Cell Culture | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | < 0.5% (v/v) | A common first choice for creating high-concentration stock solutions. Can be cytotoxic at higher concentrations. |
| Ethanol | Soluble | < 0.5% (v/v) | Can be a suitable alternative to DMSO. Some cell lines may be more sensitive to ethanol. |
| Acetone | Soluble | < 0.1% (v/v) | Less commonly used for cell-based assays due to higher potential for toxicity. |
| Chloroform | Soluble | Not recommended for in vitro assays | Primarily used for extraction and purification purposes. |
| Dichloromethane | Soluble | Not recommended for in vitro assays | Primarily used for extraction and purification purposes. |
| Ethyl Acetate | Soluble | Not recommended for in vitro assays | Primarily used for extraction and purification purposes. |
| Aqueous Buffers (e.g., PBS, Cell Culture Medium) | Practically Insoluble | - | Direct dissolution is not feasible. Requires an organic solvent stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 360.36 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out 3.6 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. A brief sonication can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, it is recommended to perform serial dilutions. For example, to achieve a final concentration of 10 µM in your assay, you could first prepare an intermediate dilution.
-
Intermediate Dilution (Example): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Vortex immediately and thoroughly.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the desired final concentrations (e.g., for a 10 µM final concentration, add 100 µL of the 100 µM solution to 900 µL of medium in a well).
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest this compound concentration.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Putative anti-inflammatory signaling pathways of this compound.
References
Troubleshooting low bioactivity of Ophiopogonanone E in cell-based assays
Welcome to the technical support center for Ophiopogonanone E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low bioactivity of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant quantitative data to support your research.
Troubleshooting Guide: Low Bioactivity of this compound
This guide addresses common issues that may lead to lower-than-expected bioactivity of this compound in your experiments.
| Issue ID | Question | Potential Cause | Recommended Solution |
| OE-T01 | Why am I seeing no or very low activity of this compound? | Poor Solubility: this compound is a hydrophobic molecule with low aqueous solubility. It may be precipitating out of your cell culture medium. | 1. Optimize Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For working dilutions, perform a serial dilution in pre-warmed (37°C) cell culture medium. Add the DMSO stock to the medium dropwise while gently vortexing to avoid precipitation. 2. Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is ≤ 0.5%, and ideally ≤ 0.1%, to minimize solvent cytotoxicity. 3. Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation. |
| OE-T02 | My results are inconsistent between experiments. | Compound Instability: The stability of this compound in aqueous solution at 37°C over the course of your experiment may be a factor. | 1. Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from your DMSO stock immediately before each experiment. Avoid storing the compound in aqueous solutions. 2. Minimize Exposure to Light and Air: Protect your stock solution and dilutions from light and excessive exposure to air to prevent degradation. |
| OE-T03 | The observed potency (IC50) is much higher than expected. | Suboptimal Assay Conditions: The chosen cell line, cell density, or incubation time may not be optimal for observing the effects of this compound. | 1. Cell Line Selection: Use cell lines known to be responsive to anti-inflammatory or apoptotic stimuli. For example, RAW 264.7 macrophages are suitable for anti-inflammatory assays. 2. Optimize Cell Density: Ensure that the cell density allows for a sufficient dynamic range in your assay. Too many cells can mask the compound's effect. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for observing the desired biological effect. |
| OE-T04 | I am not observing the expected effect on the MAPK signaling pathway. | Incorrect Timing of Analysis: The phosphorylation of MAPK pathway proteins (ERK, JNK, p38) is often transient. | 1. Optimize Stimulation and Lysis Time: If you are co-treating with an inflammatory stimulus like LPS, optimize the timing of this compound pre-treatment and the time of cell lysis after stimulation to capture the peak of MAPK phosphorylation. This may require a time-course experiment (e.g., 15, 30, 60, 120 minutes post-stimulation). 2. Use Phosphatase Inhibitors: Ensure that your cell lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your target proteins. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this compound?
A1: Due to its hydrophobic nature, the recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is important to use anhydrous DMSO to ensure the stability of the compound.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being ideal for minimizing any potential off-target effects of the solvent. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q4: I see a precipitate in my cell culture medium after adding this compound. What should I do?
A4: Precipitation indicates that the compound has exceeded its solubility limit in the aqueous medium. You should try the following:
-
Lower the final concentration of this compound.
-
Perform a serial dilution in pre-warmed (37°C) medium.
-
Ensure your DMSO stock is fully dissolved before making dilutions.
-
Consider using a solubilizing agent, but be sure to test its effect on your cells first.
Q5: What are the known signaling pathways affected by this compound and related compounds?
A5: this compound and its analogs have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway.[1][2] Related homoisoflavonoids from Ophiopogon japonicus have also been implicated in the regulation of apoptosis through the PI3K/Akt pathway and modulation of Bcl-2 family proteins and caspases.
Quantitative Data
The following tables summarize the reported bioactivity of 4'-O-Demethylthis compound, a closely related analog of this compound. The bioactivity of this compound is expected to be in a similar range.
Table 1: Anti-inflammatory Activity of 4'-O-Demethylthis compound in LPS-stimulated RAW 264.7 Macrophages
| Parameter | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference |
| NO Production Inhibition | 66.4 ± 3.5 | ~184.2 | [3][4] |
| IL-1β Production Inhibition | 32.5 ± 3.5 | ~89.9 | [1][2][3][4] |
| IL-6 Production Inhibition | 13.4 ± 2.3 | ~37.1 | [1][2][3][4] |
¹Calculated based on a molecular weight of 360.38 g/mol for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Target cell line (e.g., RAW 264.7, HeLa, HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working solution of this compound by serially diluting a high-concentration DMSO stock in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound working solution to each well. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using sodium nitrite to calculate the nitrite concentration in the samples.
-
Data Analysis: Determine the inhibitory effect of this compound on NO production and calculate the IC50 value.
Western Blot Analysis of MAPK Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of MAPK pathway proteins.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
LPS (or other stimulus)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and/or a stimulus (e.g., LPS) for the optimized time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Signaling Pathway
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Scaling Up the Purification of Ophiopogonanone E for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of Ophiopogonanone E.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general strategy for scaling up the purification of this compound?
A1: A common and effective strategy for scaling up the purification of this compound involves a multi-step chromatographic approach. This typically begins with an initial crude extraction from the source material, such as the tubers of Ophiopogon japonicus or Liriope muscari, using a polar solvent like ethanol (B145695) or methanol. The crude extract is then subjected to a series of purification steps, starting with macroporous resin column chromatography for preliminary purification and enrichment. This is often followed by silica (B1680970) gel column chromatography and potentially Sephadex LH-20 chromatography to further separate the target compound from other constituents. The final polishing step to achieve high purity for preclinical studies is usually preparative high-performance liquid chromatography (prep-HPLC).
Q2: Which macroporous resin is most suitable for the initial enrichment of this compound?
A2: The choice of macroporous resin depends on the specific composition of your crude extract. However, for flavonoids and homoisoflavonoids, non-polar or weakly polar resins like D101 or AB-8 are often effective.[1][2] It is recommended to perform small-scale adsorption and desorption tests with a few candidate resins to determine the best performer for your specific extract before scaling up.[3]
Q3: What are the key challenges when scaling up chromatography from lab to pilot scale?
A3: Scaling up chromatography presents several challenges.[4] Maintaining the resolution and efficiency achieved at the lab scale is crucial.[5] Key considerations include ensuring the column diameter is increased while maintaining the resin bed height and linear flow rate to keep the residence time constant.[4] Other challenges include potential changes in fluid dynamics with more viscous samples, the cost-effectiveness of solvents and stationary phases at larger volumes, and the physical limitations of larger columns, such as pressure drops.[6][7]
Q4: How can I monitor the purity of this compound throughout the purification process?
A4: High-performance liquid chromatography (HPLC) with a UV detector is the most common method for monitoring the purity of this compound.[8] Developing a robust analytical HPLC method is essential before you begin the scaling-up process. This method can be used to analyze fractions from your column chromatography steps and to determine the purity of your final product. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of this compound and its potential impurities.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound after Initial Extraction | Incomplete extraction from the plant material. Degradation of the target compound during extraction. | - Ensure the plant material is properly dried and ground to a fine powder to maximize surface area for extraction. - Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency. - Avoid excessive heat during solvent evaporation to prevent degradation of heat-labile compounds.[10] Use a rotary evaporator under reduced pressure at a moderate temperature. |
| Poor Separation on Silica Gel Column Chromatography | Inappropriate solvent system (mobile phase). Co-elution of structurally similar compounds. Column overloading. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column. - Use a gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) to improve the separation of compounds with different polarities.[11] - Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the silica gel weight. |
| This compound is Present in Multiple Fractions | The polarity of the elution solvent is too high, causing the compound to elute too quickly. The flow rate is too fast. | - Use a shallower solvent gradient during elution to allow for better separation. - Reduce the flow rate to increase the interaction time between the compounds and the stationary phase. |
| Final Product Purity is Below Target for Preclinical Studies | Incomplete removal of closely related impurities. Presence of isomers or degradation products. | - Employ a final polishing step using preparative HPLC with a C18 column. This technique offers higher resolution for separating structurally similar compounds.[8] - Consider using a different chromatographic technique, such as counter-current chromatography, which separates based on partitioning between two immiscible liquid phases and can be effective for challenging separations.[1][9] |
| Column Blockage or High Back Pressure During Scale-Up | Precipitation of the sample on the column. Particulate matter in the sample or solvents. The viscosity of the sample is too high. | - Ensure your sample is fully dissolved and filtered before loading it onto the column. - Filter all solvents used for the mobile phase. - Dilute the sample to reduce its viscosity.[6] |
Experimental Protocols and Data
Table 1: Overview of a Scalable Purification Strategy for this compound
| Purification Step | Stationary Phase | Typical Mobile Phase (Gradient Elution) | Objective |
| 1. Macroporous Resin Chromatography | AB-8 or D101 Resin | 1. Water (to remove sugars and polar impurities) 2. 30-70% Ethanol (to elute flavonoids) | Enrichment of total flavonoids and homoisoflavonoids.[2] |
| 2. Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | n-Hexane : Ethyl Acetate or Chloroform : Methanol | Separation of this compound from other less polar or more polar compounds. |
| 3. Gel Filtration Chromatography | Sephadex LH-20 | Methanol or Chloroform:Methanol (1:1) | Removal of pigments and high molecular weight impurities. |
| 4. Preparative HPLC | C18 Column (10 µm) | Acetonitrile (B52724) : Water or Methanol : Water | Final polishing to achieve >98% purity for preclinical use. |
Detailed Methodologies
1. Crude Extraction:
-
Material: Dried and powdered tubers of Ophiopogon japonicus.
-
Protocol:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
2. Macroporous Resin Chromatography:
-
Material: D101 macroporous resin, crude extract, deionized water, and ethanol.
-
Protocol:
-
Swell and pack the D101 resin into a glass column.
-
Dissolve the crude extract in a small amount of 50% ethanol and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 5 BV of deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).
-
Collect fractions and analyze them by analytical HPLC to identify those containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
-
3. Preparative HPLC:
-
Material: C18 preparative HPLC column, HPLC-grade acetonitrile and water.
-
Protocol:
-
Dissolve the enriched fraction from the previous step in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC system.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC results.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent and dry the purified this compound under vacuum.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Scaling Up Protein Purification: From Lab to Pilot Scale [synapse.patsnap.com]
- 6. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 7. people.ucsc.edu [people.ucsc.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ophiopogonanone A | High-Purity Reference Standard [benchchem.com]
Addressing matrix effects in LC-MS/MS analysis of Ophiopogonanone E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Ophiopogonanone E.
Troubleshooting Guide
Q1: My this compound signal intensity is low and inconsistent when analyzing plasma samples. What is the likely cause?
Low and inconsistent signal intensity for this compound in plasma samples is often a primary indicator of matrix effects, specifically ion suppression.[1][2][3] Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal.[1] This can negatively impact the accuracy, precision, and sensitivity of your assay.
Q2: How can I confirm that matrix effects are impacting my this compound analysis?
You can perform a post-extraction spike experiment to quantitatively assess the presence and extent of matrix effects.[1][2] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements points to ion suppression or enhancement.[2] Another qualitative method is the post-column infusion technique.[1] This method involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. Dips or enhancements in the baseline signal where interfering components elute indicate the regions where matrix effects are occurring.
Q3: I have confirmed matrix effects. What are the initial steps to mitigate them?
The initial steps to mitigate matrix effects can be categorized into two main areas: sample preparation and chromatographic separation.[4]
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques range from simple protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2][5] For phospholipids, which are a major cause of ion suppression in plasma samples, specialized phospholipid removal SPE cartridges or plates are highly effective.[6][7]
-
Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[4][8] This could involve changing the column chemistry, mobile phase composition, or gradient profile.
Q4: I've tried basic sample preparation and chromatographic adjustments, but the matrix effect persists. What are more advanced strategies?
If initial steps are insufficient, consider the following advanced strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to compensate for matrix effects.[9][10] A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[2][11][12]
-
Matrix-Matched Calibration: This approach involves preparing your calibration standards in the same blank biological matrix as your samples to compensate for the matrix effect.[2][13]
-
Advanced Sample Preparation: Techniques like double LLE or mixed-mode SPE can provide cleaner extracts than single-step methods.[1][5] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[5]
Q5: How do I choose the right LC column to minimize matrix effects for this compound analysis?
Selecting a column that provides good retention and separation of this compound from the highly endogenous regions of the chromatogram is key. Given that this compound is a homoisoflavonoid glycoside, a C18 or C8 reversed-phase column is a common starting point. Experimenting with different column chemistries (e.g., phenyl-hexyl) and particle sizes (smaller particles for higher efficiency separation) can help achieve the necessary resolution to mitigate interferences.
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS?
The matrix refers to all components in a sample other than the analyte of interest.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[2][3][10] This can compromise the accuracy, precision, and sensitivity of the analysis.
Why are phospholipids a major problem for matrix effects in bioanalysis?
Phospholipids are abundant in biological membranes and are often co-extracted with analytes from plasma and tissue samples. They are notorious for causing ion suppression in electrospray ionization (ESI) and can also build up on the LC column and in the MS source, leading to reduced column lifetime and system contamination.
What is the difference between an internal standard and a stable isotope-labeled internal standard?
An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to all samples, calibrators, and QCs at a constant concentration. While a structural analog can be used as an IS, it may not co-elute perfectly with the analyte and may experience different degrees of matrix effects. A stable isotope-labeled internal standard (SIL-IS) has the same chemical structure as the analyte but is enriched with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[11][12] This makes it the ideal IS as it behaves nearly identically to the analyte during sample preparation and chromatographic separation, thus providing the best compensation for matrix effects.[12][14]
When should I use matrix-matched calibration?
Matrix-matched calibration is a useful strategy when a SIL-IS is not available.[2][13] It is particularly important when analyzing complex matrices where significant matrix effects are expected.[13] However, it requires a reliable source of blank matrix that is free of the analyte.
Can changing the ionization source help reduce matrix effects?
Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1] If your analyte is amenable to APCI, switching the ionization source could potentially reduce ion suppression.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Average Phospholipid Removal Efficiency (%) | Analyte Recovery (%) | Reference |
| Protein Precipitation (PPT) | Low (<20%) | High (>90%) | [5] |
| Liquid-Liquid Extraction (LLE) | Moderate (60-80%) | Variable (50-90%) | [5] |
| Solid-Phase Extraction (SPE) - Reversed Phase | High (80-95%) | Good (80-100%) | [5][6] |
| Phospholipid Removal SPE | Very High (>95%) | Good (80-100%) | [6][7] |
| Mixed-Mode SPE | Very High (>95%) | Good (80-100%) | [5] |
Table 2: Impact of Internal Standard Type on Assay Precision
| Internal Standard Type | Analyte | Matrix | Coefficient of Variation (%CV) | Reference |
| Structural Analog | Kahalalide F | Plasma | 10-15% | [12] |
| Stable Isotope-Labeled | Kahalalide F | Plasma | <5% | [12] |
| None (External Standard) | Deoxynivalenol | Wheat Extract | ~20% | [14] |
| Stable Isotope-Labeled | Deoxynivalenol | Wheat Extract | <5% | [14] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established procedure. Spike this compound into the final, evaporated, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike this compound into the blank biological matrix before the extraction process begins, at a concentration that will result in the same final concentration as Set A and B, assuming 100% recovery.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas below. An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.
| Parameter | Formula |
| Matrix Factor (MF) | MF = (Peak Area of Set B) / (Peak Area of Set A) |
| Recovery (RE) | RE = (Peak Area of Set C) / (Peak Area of Set B) |
| Process Efficiency (PE) | PE = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE |
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol using a phospholipid removal SPE plate.
-
Pre-treat Sample: Precipitate proteins in the plasma sample by adding 3 volumes of acetonitrile. Vortex and centrifuge.
-
Load: Transfer the supernatant from the previous step directly onto the phospholipid removal SPE plate.
-
Elute: Apply a vacuum to pull the sample through the sorbent. The eluate is collected.
-
Evaporate and Reconstitute: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Determining the optimal dosage of Ophiopogonanone E for in vivo inflammation models
This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals working with Ophiopogonanone E in in vivo inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in inflammation?
A1: this compound is a homoisoflavonoid isolated from the rhizome of Ophiopogon japonicus.[1][2][3] This plant has a long history of use in traditional Chinese medicine for treating inflammatory diseases.[1][4][5] The anti-inflammatory activity of compounds from Ophiopogon japonicus is linked to the inhibition of pro-inflammatory mediators. Specifically, a closely related compound, 4′-O-Demethylthis compound, has been shown to suppress the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1][4][5] This effect is thought to be mediated through the inhibition of the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway.[1][2][4]
Q2: Are there any established in vivo dosages for this compound in inflammation models?
A2: Currently, there is limited published data on the specific in vivo dosage of purified this compound for inflammation models. However, studies on an aqueous extract of Radix Ophiopogon japonicus have shown significant anti-inflammatory effects in mouse and rat models. Oral administration of the extract at doses of 25 and 50 mg/kg effectively inhibited xylene-induced ear swelling and carrageenan-induced paw edema in mice.[6][7] This information can serve as a starting point for designing dose-finding studies for the purified this compound.
Q3: What are the key signaling pathways involved in the anti-inflammatory effect of this compound?
A3: The primary signaling pathway implicated in the anti-inflammatory action of this compound and related compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][4] Specifically, it has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK).[1][4] These kinases are crucial for the downstream activation of transcription factors like NF-κB, which in turn regulate the expression of pro-inflammatory genes such as iNOS, IL-1β, and IL-6.[1][3]
Troubleshooting Guide
Issue: Difficulty in determining the starting dose for an in vivo experiment with this compound.
Solution:
-
Review In Vitro Data: Start by examining the in vitro efficacy of this compound or its analogs. For instance, 4′-O-Demethylthis compound showed significant inhibitory effects on the production of IL-1β and IL-6 with IC50 values of 32.5 ± 3.5 μg/mL and 13.4 ± 2.3 μg/mL, respectively, in LPS-induced RAW 264.7 cells.[1][4]
-
Extrapolate from Crude Extract Data: Consider the dosages used for crude extracts of Ophiopogon japonicus. An aqueous extract was effective at 25 and 50 mg/kg in mice.[6][7] Since this compound is a purified component, a lower starting dose would be appropriate.
-
Conduct a Dose-Ranging Study: It is highly recommended to perform a pilot dose-ranging study. A suggested starting range could be 1, 5, 10, and 25 mg/kg. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the experimental design and the compound's solubility.
-
Monitor for Toxicity: Closely observe the animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.
Issue: The chosen in vivo model is not showing a significant anti-inflammatory response.
Solution:
-
Verify Model Induction: Ensure that the inflammatory response in your control group (vehicle-treated) is robust and reproducible. For instance, in a carrageenan-induced paw edema model, a significant increase in paw volume should be observed.
-
Re-evaluate Dosage and Timing: The dosage of this compound may be too low, or the timing of administration may not be optimal. Consider increasing the dose based on your pilot study or adjusting the pre-treatment time before inducing inflammation.
-
Assess Bioavailability: If possible, perform pharmacokinetic studies to determine the bioavailability and half-life of this compound when administered via your chosen route. Poor absorption or rapid metabolism could lead to a lack of efficacy.
-
Consider the Specific Inflammatory Pathway: this compound appears to target the MAPK pathway. Ensure your chosen in vivo model is driven by inflammatory processes that are regulated by this pathway.
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is based on the methodology described in the literature for assessing the anti-inflammatory effects of compounds isolated from Ophiopogon japonicus.[1][4]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay: Before assessing anti-inflammatory activity, determine the non-toxic concentration of this compound using an MTT assay.
-
LPS Stimulation: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokines (IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the cell culture supernatant using commercially available ELISA kits.
-
-
Western Blot Analysis: To investigate the mechanism of action, lyse the cells and perform Western blot analysis to detect the phosphorylated and total protein levels of key signaling molecules in the MAPK pathway (p-ERK, ERK, p-JNK, JNK).[1]
Quantitative Data Summary
Table 1: In Vitro Anti-inflammatory Activity of Compounds from Ophiopogon japonicus
| Compound | Assay | Cell Line | IC50 Value | Reference |
| 4′-O-Demethylthis compound | IL-1β Production | RAW 264.7 | 32.5 ± 3.5 μg/mL | [1][4] |
| 4′-O-Demethylthis compound | IL-6 Production | RAW 264.7 | 13.4 ± 2.3 μg/mL | [1][4] |
| 4′-O-Demethylthis compound | NO Production | RAW 264.7 | 66.4 ± 3.5 μg/mL | [1][3] |
Table 2: In Vivo Anti-inflammatory Activity of Radix Ophiopogon japonicus Aqueous Extract
| Animal Model | Treatment | Dosage | Effect | Reference |
| Xylene-induced ear swelling (mouse) | Oral | 25 mg/kg | Significant inhibition | [6][7] |
| Xylene-induced ear swelling (mouse) | Oral | 50 mg/kg | Significant inhibition | [6][7] |
| Carrageenan-induced paw edema (mouse) | Oral | 25 mg/kg | Significant inhibition | [6][7] |
| Carrageenan-induced paw edema (mouse) | Oral | 50 mg/kg | Significant inhibition | [6][7] |
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Proposed mechanism of this compound in the MAPK signaling pathway.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Ophiopogonanone E for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Ophiopogonanone E for animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus. Like many flavonoids, this compound is poorly soluble in water, which can lead to low absorption from the gastrointestinal tract and consequently, poor bioavailability. Enhancing its bioavailability is crucial for achieving therapeutic concentrations in animal studies and for future clinical applications.
Q2: What are the key factors limiting the oral bioavailability of this compound?
A2: The primary factors include:
-
Poor Aqueous Solubility: Limited dissolution in gastrointestinal fluids is a major hurdle for absorption.
-
Extensive First-Pass Metabolism: this compound may be metabolized in the gut wall and liver by cytochrome P450 enzymes before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can pump the compound back into the gut lumen, reducing its net absorption.
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized form.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable drug loading in the formulation. | - Inefficient mixing during formulation preparation.- Poor solubility of this compound in the chosen excipients.- Precipitation of the drug during the formulation process. | - Optimize mixing speed and time.- Screen a wider range of polymers or lipids for better solubilizing capacity.- For solid dispersions, ensure the solvent is completely removed to prevent recrystallization. For SEDDS, check the solubility of the drug in each component (oil, surfactant, cosurfactant). |
| Physical instability of the formulation (e.g., crystallization of the drug in a solid dispersion). | - Incompatible drug-polymer ratio.- High humidity or temperature during storage.- Use of a polymer that does not sufficiently inhibit crystallization. | - Adjust the drug-to-polymer ratio.- Store the formulation in a desiccator at a controlled temperature.- Select a polymer with a high glass transition temperature (Tg) and strong interactions with the drug. |
| Poor in vitro dissolution of the formulated this compound. | - Inappropriate choice of dissolution medium.- Agglomeration of nanoparticles.- Insufficient release from the carrier matrix. | - Use a dissolution medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to ensure sink conditions.- Optimize the stabilizer concentration in nanosuspensions.- For solid dispersions, select a more rapidly dissolving polymer. |
| Low in vivo bioavailability despite good in vitro dissolution. | - Extensive first-pass metabolism.- P-gp efflux.- Poor intestinal permeability. | - Co-administer with a P-gp inhibitor (e.g., piperine) or a CYP3A4 inhibitor (e.g., ritonavir), after appropriate ethical approval.- Consider formulations that promote lymphatic uptake (e.g., long-chain lipid-based SEDDS).- Investigate the use of permeation enhancers. |
| High variability in plasma concentrations between animals. | - Inconsistent dosing volume or technique.- Food effects on drug absorption.- Differences in gastric emptying and intestinal transit time. | - Ensure accurate and consistent oral gavage technique.- Standardize the fasting period for animals before dosing.- Use a formulation that is less dependent on gastrointestinal conditions (e.g., a pre-dissolved form like SEDDS). |
III. Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion
This protocol describes the preparation of a solid dispersion of this compound using the solvent evaporation method to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask by vortexing and sonicating until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
-
Drying:
-
Scrape the solid film from the flask.
-
Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Processing and Storage:
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion powder in a tightly sealed container in a desiccator at room temperature.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the formulation of a SEDDS to improve the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Capryol 90 (oil phase)
-
Kolliphor RH 40 (surfactant)
-
Transcutol HP (cosurfactant)
-
Magnetic stirrer
-
Vortex mixer
Procedure:
-
Component Screening (Solubility Studies):
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients. Add an excess amount of the drug to a known volume of the excipient, mix for 48 hours, centrifuge, and analyze the supernatant by HPLC.
-
-
Formulation Preparation:
-
Based on solubility studies, prepare the SEDDS formulation by mixing Capryol 90, Kolliphor RH 40, and Transcutol HP in a ratio of 30:50:20 (w/w/w).
-
Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.
-
Add the required amount of this compound to the excipient mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-emulsification time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl at 37°C with gentle stirring (50 rpm). Record the time taken for the formation of a clear or bluish-white emulsion.
-
Droplet size analysis: Dilute the SEDDS formulation with water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
IV. Visualizations
Diagram 1: General Workflow for Enhancing this compound Bioavailability
Diagram 2: Proposed Metabolic Pathway of this compound
Based on the metabolism of similar flavonoids, the following diagram illustrates a potential metabolic pathway for this compound.
Validation & Comparative
A Comparative Analysis of the Bioactivity of Ophiopogonanone E and Other Homoisoflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactivity of Ophiopogonanone E, a homoisoflavonoid isolated from Ophiopogon japonicus, with other notable homoisoflavonoids. This objective comparison is supported by experimental data on their anti-inflammatory, antioxidant, and anti-cancer properties, offering valuable insights for researchers in drug discovery and development.
Introduction to Homoisoflavonoids
Homoisoflavonoids are a unique subclass of flavonoids characterized by a 16-carbon skeleton, distinguishing them from the more common C15 skeleton of other flavonoids. Found predominantly in the family Liliaceae, particularly in the genus Ophiopogon, these compounds have garnered significant interest for their diverse pharmacological activities. This guide focuses on a comparative evaluation of this compound against other well-studied homoisoflavonoids, including Methylophiopogonanone A, Methylophiopogonanone B, and the steroidal glycoside Ophiopogonin D, also found in Ophiopogon japonicus.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and anti-cancer activities of this compound and other selected homoisoflavonoids. Direct comparison of IC50 values should be interpreted with caution when data is from different studies, as experimental conditions may vary.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds were primarily evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Inhibition of NO Production (IC50) | Inhibition of IL-1β Production (IC50) | Inhibition of IL-6 Production (IC50) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| 4'-O-Demethylthis compound | 66.4 ± 3.5 µg/mL | 32.5 ± 3.5 µg/mL | 13.4 ± 2.3 µg/mL | |
| desmethylisoophiopogonone B | 14.1 ± 1.5 µg/mL | 64.3 ± 7.9 µg/mL | 32.4 ± 3.6 µg/mL | |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | 10.9 ± 0.8 µg/mL | Not Reported | 11.5 ± 2.8 µg/mL | |
| Ophiopogonin D | 1.38 nmol/l (adhesion assay) | Not Reported | Not Reported | [1] |
| Ruscogenin | 7.76 nmol/l (adhesion assay) | Not Reported | Not Reported | [1] |
Note: A direct IC50 value for this compound on NO, IL-1β, and IL-6 inhibition was not available in the searched literature. However, data for its close derivative, 4'-O-Demethylthis compound, is presented. Ophiopogonin D and Ruscogenin's anti-inflammatory activity was measured by a different assay (cell adhesion).
Antioxidant Activity
The antioxidant potential of homoisoflavonoids is often assessed using various in-vitro assays that measure their radical scavenging capabilities.
| Compound | DPPH Radical Scavenging Activity (µmol TE/g) | ABTS Radical Scavenging Activity (µmol TE/g) | FRAP (µmol TE/g) | CUPRAC (µmol TE/g) | Reference |
| Methylophiopogonanone A | 31.56 ± 0.30 | 55.59 ± 1.30 | 225.03 ± 0.91 | 82.17 ± 0.79 | [2] |
| Methylophiopogonanone B | 136.10 ± 0.94 | 163.90 ± 0.50 | 345.12 ± 0.64 | 217.00 ± 0.75 | [2] |
Note: Direct comparative antioxidant activity data for this compound using these specific assays was not found in the reviewed literature. The presented data highlights the potent antioxidant activity of Methylophiopogonanone A and B.
Anti-cancer Activity
The cytotoxic effects of these compounds against various cancer cell lines are crucial indicators of their anti-cancer potential.
| Compound | Cell Line | Anti-cancer Activity (IC50) | Reference |
| This compound | Not Reported | Not Reported | |
| Methylophiopogonanone A | A2780 (Ovarian) | 8.25 µM | [3] |
| Methylophiopogonanone B | A2780 (Ovarian) | 2.61 µM | [3] |
| Methylophiopogonone A | A2780 (Ovarian) | 3.52 µM | [3] |
| Methylophiopogonone B | A2780 (Ovarian) | 4.18 µM | [3] |
| Ophiopogonin D | A549 (Lung) | Suppresses proliferation | |
| Ophiopogonin D | MCF-7 (Breast) | Induces G2/M arrest | [4] |
| Ophiopogonin D | Colorectal cancer cells | Inhibits cell viability (20–40 µM) | [4] |
Note: Specific IC50 values for the anti-cancer activity of this compound were not available in the searched literature. The table presents data for other homoisoflavonoids, demonstrating their potential as anti-cancer agents.
Mechanisms of Action: Signaling Pathways
The bioactivity of homoisoflavonoids is often attributed to their modulation of key cellular signaling pathways involved in inflammation and cell proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several homoisoflavonoids, including Ophiopogonin D, have been shown to inhibit this pathway, thereby reducing inflammation.[5]
Caption: NF-κB signaling pathway and the inhibitory action of homoisoflavonoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key members include ERK, JNK, and p38 MAPKs. The anti-inflammatory activity of some homoisoflavonoids has been linked to the inhibition of the phosphorylation of ERK1/2 and JNK.[6]
Caption: MAPK signaling pathway and the inhibitory action of homoisoflavonoids.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of the cited findings.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Prepare serial dilutions of the homoisoflavonoid compounds and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each homoisoflavonoid dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the homoisoflavonoid.[7]
-
MTT Assay (Anti-cancer/Cytotoxicity Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the homoisoflavonoid compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Reaction:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]
-
Western Blot Analysis (Signaling Pathway Analysis)
Western blotting is a technique used to detect specific proteins in a sample and is instrumental in studying the modulation of signaling pathways.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Cells are treated with the homoisoflavonoids and/or an inflammatory stimulus (e.g., LPS).
-
The cells are then lysed to release their protein content.
-
The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the target protein (e.g., phospho-ERK, IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
The signal is captured, and the protein bands are quantified using densitometry software. The expression levels of the target proteins are typically normalized to a loading control (e.g., β-actin or GAPDH).[9]
-
Conclusion
This comparative analysis highlights the significant bioactive potential of this compound and other homoisoflavonoids. The available data indicates that these compounds, particularly Methylophiopogonanone A and B, and Ophiopogonin D, exhibit promising anti-inflammatory, antioxidant, and anti-cancer properties. Their mechanisms of action appear to involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.
While direct comparative data for this compound across all bioactivities is not yet fully available, the information presented provides a strong foundation for future research. Further studies employing standardized assays to directly compare the potency of this compound with other homoisoflavonoids are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein are intended to support such research endeavors.
References
- 1. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Ophiopogonanone E vs. Methylophiopogonanone A: A Comparative Analysis of Antioxidant Potential
In the realm of natural product chemistry and drug development, the exploration of homoisoflavonoids from medicinal plants has garnered significant interest due to their diverse pharmacological activities. Among these, Ophiopogonanone E and Methylophiopogonanone A, both isolated from the roots of Ophiopogon japonicus, have been noted for their potential health benefits. This guide provides a comparative overview of their antioxidant potential, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This comparison reveals that while quantitative antioxidant data for Methylophiopogonanone A is available, similar data for this compound is not present in the currently available scientific literature. Methylophiopogonanone A has demonstrated notable free radical scavenging and reducing power in various in vitro assays. The antioxidant potential of this compound remains to be quantitatively determined, representing a significant research gap. This guide presents the existing data for Methylophiopogonanone A and outlines the standard experimental protocols used to assess antioxidant activity, which could be applied to this compound in future studies. Furthermore, the potential involvement of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, is discussed as a likely mechanism of action for these compounds.
Data Presentation: Antioxidant Activity of Methylophiopogonanone A
Quantitative data on the antioxidant activity of this compound is not available in the reviewed literature. However, a study by Wang et al. (2017) provides a comprehensive analysis of the antioxidant capacity of Methylophiopogonanone A using several standard assays. The results are summarized in the table below, expressed in micromoles of Trolox Equivalents per gram of sample (µmol TE/g). Trolox is a water-soluble analog of vitamin E and is used as a benchmark for antioxidant activity.
| Antioxidant Assay | Methylophiopogonanone A (µmol TE/g) | Reference |
| DPPH Radical Scavenging Activity | 31.56 ± 0.30 | [1] |
| ABTS Radical Scavenging Activity | 55.59 ± 1.30 | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | 225.03 ± 0.91 | [1] |
| Cupric Reducing Antioxidant Capacity (CUPRAC) | 82.17 ± 0.79 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following are the standard protocols for the antioxidant assays used to evaluate Methylophiopogonanone A.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture : A specific volume of the test compound (dissolved in a suitable solvent) at various concentrations is mixed with the DPPH solution.
-
Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the sample) and A_s is the absorbance of the sample. The results can be expressed as an IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) or as Trolox equivalents.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
ABTS•+ Generation : The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : A specific volume of the test compound at various concentrations is added to the ABTS•+ working solution.
-
Measurement : The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox equivalents.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and a ferric chloride (FeCl₃) solution (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
Reaction : A small volume of the test sample is added to the pre-warmed FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement : The absorbance of the resulting blue-colored complex is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox.
Mandatory Visualizations
Signaling Pathway Diagram
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative stress. While direct evidence for this compound and Methylophiopogonanone A activating this pathway is limited, it is a plausible mechanism for their antioxidant effects. A related compound, Ophiopogonin D, has been shown to activate the Keap1/Nrf2/ARE pathway.
Caption: The Keap1-Nrf2/ARE signaling pathway for antioxidant response.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for in vitro antioxidant capacity assessment.
Caption: General workflow for in vitro antioxidant activity assessment.
Conclusion and Future Directions
The available evidence indicates that Methylophiopogonanone A is a potent antioxidant, exhibiting significant radical scavenging and reducing capabilities. However, a direct and comprehensive comparison with this compound is currently hindered by the lack of quantitative antioxidant data for the latter.
Future research should prioritize the evaluation of this compound's antioxidant potential using a battery of standardized assays, such as DPPH, ABTS, FRAP, and ORAC (Oxygen Radical Absorbance Capacity), to enable a direct comparison with Methylophiopogonanone A. Furthermore, investigating the underlying mechanisms of action, including their ability to modulate the Nrf2 signaling pathway, will provide deeper insights into their therapeutic potential. Such studies are essential for advancing our understanding of these natural compounds and their potential application in the development of novel antioxidant-based therapies.
References
Validating the therapeutic potential of Ophiopogonanone E in chronic inflammation models
A comparative analysis of Ophiopogonanone E against established anti-inflammatory agents in preclinical chronic inflammation models reveals its potential as a novel therapeutic strategy. This guide provides an objective comparison of its performance, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
This compound, a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus, has demonstrated notable anti-inflammatory properties. This compound, along with its close analogue 4'-O-Demethylthis compound, exhibits significant potential in mitigating chronic inflammatory responses. In preclinical models, these compounds effectively suppress the production of key pro-inflammatory mediators, suggesting a mechanism of action that targets critical signaling pathways involved in the inflammatory cascade. This guide presents a comprehensive evaluation of this compound's therapeutic potential by comparing its efficacy with standard anti-inflammatory drugs, Dexamethasone and Celecoxib, in in vitro chronic inflammation models.
Comparative Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model
To validate the therapeutic potential of this compound, its anti-inflammatory effects were assessed in a well-established in vitro model of chronic inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibitory activities of this compound and its related compound, 4'-O-Demethylthis compound, on the production of nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) were quantified and compared with the activities of Dexamethasone, a potent corticosteroid, and Celecoxib, a selective COX-2 inhibitor.
The data, summarized in the table below, demonstrates that while this compound shows inhibitory activity, its demethylated form, 4'-O-Demethylthis compound, exhibits significantly more potent anti-inflammatory effects, with IC50 values comparable to or exceeding those of the established drugs in some assays.[1][2] This suggests that structural modifications can enhance the therapeutic efficacy of this class of compounds.
| Compound | Target Mediator | IC50 Value (µg/mL) | IC50 Value (µM)¹ |
| This compound | NO | >100 | >277.5 |
| 4'-O-Demethylthis compound | NO | 66.4 ± 3.5 | 191.2 |
| IL-1β | 32.5 ± 3.5 | 93.5 | |
| IL-6 | 13.4 ± 2.3 | 38.6 | |
| Dexamethasone | NO | ~34.6 | ~88.2 |
| TNF-α | ~0.005 | ~0.013 | |
| Celecoxib | PGE2 | 1.1 - 7.1 | 2.9 - 18.6 |
¹Molar masses used for conversion: this compound (360.36 g/mol ), 4'-O-Demethylthis compound (346.33 g/mol ), Dexamethasone (392.46 g/mol ), Celecoxib (381.37 g/mol ).
Mechanism of Action: Targeting the MAPK Signaling Pathway
The anti-inflammatory effects of 4'-O-Demethylthis compound are attributed to its ability to suppress the mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway plays a crucial role in regulating the production of pro-inflammatory mediators. Specifically, 4'-O-Demethylthis compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), leading to a downstream reduction in the expression of iNOS, IL-1β, and IL-6.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the procedure for inducing an inflammatory response in macrophage cells, which serves as a model for chronic inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and comparator compounds
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed cells in 96-well plates (for nitric oxide and cytokine assays) or 6-well plates (for Western blotting) and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound, 4'-O-Demethylthis compound, Dexamethasone, or Celecoxib for 1-2 hours.
-
Stimulation: Add LPS to the cell culture medium at a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubation: Incubate the cells for an appropriate time period: 24 hours for nitric oxide and cytokine production measurement, or 30-60 minutes for analysis of MAPK pathway phosphorylation.
-
Sample Collection:
-
For nitric oxide and cytokine analysis, collect the cell culture supernatant.
-
For Western blotting, wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Western Blot Analysis of MAPK Pathway
This protocol details the steps for detecting the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
Protein lysates from treated and untreated cells
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK1/2, total-ERK1/2, phospho-JNK, total-JNK, phospho-p38, total-p38)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This protocol describes the quantification of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants
-
ELISA kits for IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants from the LPS-stimulated RAW 264.7 cells.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of the cytokines in the samples based on a standard curve.
Conclusion
This compound and its related homoisoflavonoids, particularly 4'-O-Demethylthis compound, demonstrate significant anti-inflammatory potential in preclinical models of chronic inflammation. Their mechanism of action, involving the inhibition of the MAPK signaling pathway, presents a compelling rationale for their further development as therapeutic agents. The comparative data presented in this guide highlights their efficacy relative to established anti-inflammatory drugs, providing a strong foundation for future in-depth studies and clinical translation. Researchers are encouraged to utilize the provided protocols to further investigate the therapeutic utility of this promising class of natural compounds.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Comparison of the Anti-Inflammatory Effects of Ophiopogonanone E and Quercetin
In the landscape of natural compounds with therapeutic potential, both Ophiopogonanone E and quercetin (B1663063) have emerged as significant contenders for their anti-inflammatory properties. This guide provides a detailed, data-driven comparison of their effects, drawing from experimental evidence to inform researchers, scientists, and drug development professionals. While direct comparative studies are not yet available in the scientific literature, this document synthesizes existing data from independent research to offer a parallel evaluation of their mechanisms and potency.
Quantitative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and quercetin has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) for the production of major inflammatory mediators. It is important to note that these values are derived from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Effects on Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages
| Compound | IC50 (µg/mL) | IC50 (µM)¹ | Source |
| 4'-O-Demethylthis compound² | 66.4 ± 3.5 | ~192.2 | [1] |
| Quercetin | Not uniformly reported | Varies³ | [2][3] |
¹ Molar concentrations are approximated based on molecular weights (4'-O-Demethylthis compound: ~344.3 g/mol ; Quercetin: ~302.24 g/mol ). ² Data for this compound was not explicitly provided in the cited study; data for the structurally similar and more potent derivative, 4'-O-Demethylthis compound, is presented. ³ Studies on quercetin's inhibition of NO production often report percentage inhibition at specific concentrations rather than IC50 values. For instance, some studies show significant inhibition at concentrations between 4.9–39 µg/mL.[3]
Table 2: Inhibitory Effects on Pro-Inflammatory Cytokine Production in LPS-Induced RAW 264.7 Macrophages
| Compound | Cytokine | IC50 (µg/mL) | IC50 (µM)¹ | Source |
| 4'-O-Demethylthis compound² | IL-1β | 32.5 ± 3.5 | ~94.4 | [1] |
| IL-6 | 13.4 ± 2.3 | ~38.9 | [1] | |
| Quercetin | IL-1β | Not uniformly reported | Varies⁴ | [2] |
| IL-6 | Not uniformly reported | Varies⁴ | [2][4] |
¹ Molar concentrations are approximated based on molecular weights. ² Data for this compound was not explicitly provided in the cited study; data for the structurally similar and more potent derivative, 4'-O-Demethylthis compound, is presented. ⁴ Quercetin has been shown to significantly reduce the production of IL-1β and IL-6 in a dose-dependent manner, with notable effects observed at concentrations such as 3 µg/mL.[2][4]
Mechanisms of Anti-Inflammatory Action
Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound and its Derivatives
Research on compounds isolated from Ophiopogon japonicus, including the related and more potent 4'-O-Demethylthis compound, indicates that their anti-inflammatory activity is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][5] Specifically, 4'-O-Demethylthis compound has been shown to inhibit the phosphorylation of ERK1/2 and JNK, which are critical kinases in the MAPK cascade.[1][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like NO, IL-1β, and IL-6.[1]
Figure 1. Simplified signaling pathway for the anti-inflammatory action of 4'-O-Demethylthis compound.
Quercetin
Quercetin's anti-inflammatory mechanism is more extensively studied and appears to be multi-faceted, primarily involving the inhibition of both the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways.[6] Quercetin can suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[6] Additionally, it has been demonstrated to inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK, p38, and JNK.[5] By targeting these central pathways, quercetin effectively reduces the production of a wide array of inflammatory mediators, including TNF-α, IL-1β, and IL-6.[2]
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Mechanisms of Ophiopogonanone E and Related Compounds Across Diverse Cell Lines: A Comparative Guide
A comprehensive analysis of the current research reveals a significant gap in the understanding of Ophiopogonanone E's specific mechanism of action across different cell lines. However, extensive studies on its derivatives and other bioactive compounds isolated from Ophiopogon japonicus provide valuable insights into the potential therapeutic pathways of this class of molecules. This guide offers a comparative cross-validation of the mechanisms of action for this compound's close analogue, 4′-O-Demethylthis compound, and other related homoisoflavonoids and saponins, supported by experimental data and detailed protocols.
Comparative Analysis of Bioactive Compounds from Ophiopogon japonicus
While direct experimental data on this compound remains limited, research on its demethylated form and other structurally similar compounds highlights a pattern of anti-inflammatory and anti-cancer activities mediated through the modulation of key signaling pathways. This section provides a comparative summary of the observed effects in various cell lines.
Table 1: Comparative Effects of this compound and Related Compounds in Different Cell Lines
| Compound | Cell Line | Observed Effects | IC50 Values | Modulated Signaling Pathways |
| 4′-O-Demethylthis compound | RAW 264.7 (Macrophage) | Inhibition of pro-inflammatory cytokine production (IL-1β, IL-6) and NO production.[1] | IL-1β: 32.5 ± 3.5 µg/mL, IL-6: 13.4 ± 2.3 µg/mL[1] | Inhibition of ERK1/2 and JNK phosphorylation (MAPK pathway)[1] |
| 8-Formylophiopogonanone B | CNE-1 (Nasopharyngeal Carcinoma) | Inhibition of cell viability, migration, and invasion; induction of apoptosis.[2] | 140.6 µM[2] | ROS-mediated apoptosis[2] |
| CNE-2 (Nasopharyngeal Carcinoma) | Inhibition of cell viability, induction of apoptosis. | 155.2 µM | Not explicitly stated | |
| Neuro-2a (Neuroblastoma) | Inhibition of cell viability. | 181.9 µM | Not explicitly stated | |
| SK-Hep1 (Liver Cancer) | Inhibition of cell viability. | 250.5 µM | Not explicitly stated | |
| HeLa (Cervical Cancer) | Inhibition of cell viability. | 333.9 µM | Not explicitly stated | |
| MGC-803 (Gastric Cancer) | Inhibition of cell viability. | 292.6 µM | Not explicitly stated | |
| Methylophiopogonanone B | HUVECs (Endothelial Cells) | Protection against H2O2-induced apoptosis, inhibition of ROS production.[3][4] | Not applicable | Inhibition of NADPH oxidase pathway[3][4] |
| Ophiopogonin B | C666-1, HK1 (Nasopharyngeal Carcinoma) | Inhibition of cell proliferation, induction of apoptosis and ROS accumulation.[5] | Not specified | Regulation of the Hippo signaling pathway[5] |
| A549 (Lung Cancer) | Induction of apoptosis, mitotic catastrophe, and autophagy.[6] | Not specified | Caspase and mitochondrial independent apoptosis | |
| Ophiopogonin D' | A2780 (Ovarian Cancer) | Cytotoxic effects.[7] | > 50 µM | Not explicitly stated |
Signaling Pathways and Experimental Workflows
The anti-inflammatory and anti-cancer effects of these compounds are primarily attributed to their ability to interfere with critical cellular signaling cascades. The following diagrams illustrate the key pathways identified in the literature.
The diagram above illustrates the mechanism of action for 4′-O-Demethylthis compound in LPS-induced RAW 264.7 macrophages. The compound inhibits the phosphorylation of ERK1/2 and JNK, key components of the MAPK signaling pathway, thereby suppressing the downstream production of pro-inflammatory cytokines.
This workflow demonstrates how 8-Formylophiopogonanone B induces apoptosis in cancer cells. The compound elevates intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage, which ultimately triggers programmed cell death.
Ophiopogonin B has been shown to regulate the Hippo signaling pathway in nasopharyngeal carcinoma cells. It upregulates the core kinases MST1 and LATS1, leading to the phosphorylation and subsequent degradation of the transcriptional co-activator YAP, thereby inhibiting cell proliferation.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section provides detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value using non-linear regression analysis.
Western Blotting
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-JNK, JNK, Bax, Bcl-2, Caspase-3, YAP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest by trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
While the direct investigation of this compound's mechanism of action is still in its nascent stages, the available data on its close structural analogs and other compounds from Ophiopogon japonicus provide a strong foundation for future research. The consistent observation of anti-inflammatory and anti-cancer activities across different cell lines, mediated by key signaling pathways such as MAPK, ROS-mediated apoptosis, and the Hippo pathway, suggests that this compound may possess similar therapeutic potential. Further studies are warranted to elucidate the specific molecular targets and signaling cascades modulated by this compound in various cellular contexts to fully realize its pharmacological promise.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Formylophiopogonanone B induces ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiopogonin B induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the In Vivo Anti-inflammatory Potential of Ophiopogonanone E and a Comparative Analysis with Leading Natural Compounds
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo anti-inflammatory efficacy of compounds derived from Ophiopogon japonicus, with a focus on Ophiopogonanone E. Due to the limited direct in vivo data for this compound, this report extends its analysis to the in vivo performance of extracts from its source plant and compares it with well-documented natural anti-inflammatory agents: curcumin (B1669340), resveratrol, and quercetin (B1663063). This guide synthesizes available experimental data to offer a clear perspective on their relative potencies in established preclinical models of inflammation.
While in vitro studies have highlighted the potential of this compound, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, as a potent anti-inflammatory agent through the suppression of nitric oxide production in activated immune cells, comprehensive in vivo efficacy data remains to be fully elucidated.[1] However, research on the aqueous extract of Radix Ophiopogon japonicus has demonstrated significant anti-inflammatory activity in animal models, attributing these effects to other constituents like ruscogenin (B1680278) and ophiopogonin D.[2][3][4] This guide will leverage this available in vivo data for the Ophiopogon japonicus extract as a surrogate to contextualize the potential of its isolated compounds, including this compound, and draw comparisons with the established in vivo efficacy of curcumin, resveratrol, and quercetin.
Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted method for evaluating the acute anti-inflammatory effects of various compounds. The table below summarizes the in vivo efficacy of Ophiopogon japonicus extract and other prominent natural anti-inflammatory compounds in this model.
| Compound/Extract | Dosage | Animal Model | Key Efficacy Endpoint | % Inhibition of Edema | Reference |
| Aqueous Extract of Radix Ophiopogon japonicus | 25 mg/kg (p.o.) | Mouse | Paw Edema Volume | Significant Inhibition | [2][3] |
| 50 mg/kg (p.o.) | Mouse | Paw Edema Volume | Significant Inhibition | [2][3] | |
| Curcumin | 25-100 mg/kg (p.o.) | Rat | Paw Edema Volume | 30.43 - 34.88% | [5][6] |
| 200-400 mg/kg (p.o.) | Rat | Paw Edema Volume | 32.61 - 58.97% | [5][6] | |
| 20 mg/kg | Mouse | Paw Swelling | Significant Reduction | [7] | |
| 40 mg/kg (nanoemulsion) | Rat | Paw Edema Volume | 56% | [8] | |
| Resveratrol | 20 mg/kg | Mouse | Paw Swelling | Significant Reduction | [7] |
| 100 mg/kg (p.o.) | Rat | Paw Edema | 31 ± 7% | [9] | |
| Quercetin | 10 mg/kg | Rat | Exudate Volume, Protein Amount, Cell Counts | Significant Reduction | [10][11] |
| 20 mg/kg (p.o.) | Rat | Paw Edema | Significant Inhibition | [12] |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of these natural compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: The NF-κB signaling pathway is a key regulator of inflammation.
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses the efficacy of compounds against acute inflammation.
Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into control, standard, and test groups. The control group receives the vehicle, the standard group receives a reference drug (e.g., indomethacin, 10 mg/kg), and the test groups receive different doses of the compound under investigation. Administration is typically done orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to study acute pulmonary inflammation.
Detailed Protocol:
-
Animals: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Induction of Lung Injury: Mice are anesthetized, and LPS (e.g., 5 mg/kg) in a sterile saline solution is administered intranasally or intratracheally.
-
Sample Collection: At a predetermined time point after LPS administration (e.g., 6, 24, or 48 hours), mice are euthanized. Bronchoalveolar lavage (BAL) fluid is collected by flushing the lungs with sterile saline. Lung tissue is also harvested.
-
Analysis:
-
BAL Fluid: Total and differential cell counts (neutrophils, macrophages) are performed. Protein concentration is measured to assess vascular permeability. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified by ELISA.
-
Lung Tissue: Histopathological examination is performed to assess inflammatory cell infiltration, edema, and tissue damage. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can be measured. Gene and protein expression of inflammatory mediators can be analyzed by RT-qPCR and Western blotting, respectively.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model for studying inflammatory bowel disease (IBD).
Detailed Protocol:
-
Animals: C57BL/6 or BALB/c mice are frequently used.
-
Induction of Colitis: DSS (typically 2-5% w/v) is administered in the drinking water for a defined period (e.g., 5-7 days) to induce acute colitis. For chronic models, lower concentrations or cyclical administration can be used.
-
Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.
-
Sample Collection and Analysis: At the end of the treatment period, mice are euthanized. The colon is removed, and its length and weight are measured.
-
Histopathology: Colon tissue is processed for histological analysis to assess the severity of inflammation, ulceration, and crypt damage.
-
Biochemical Analysis: Myeloperoxidase (MPO) activity is measured in the colon tissue. Levels of pro-inflammatory cytokines in the colon tissue homogenates are quantified by ELISA or RT-qPCR.
-
Concluding Remarks
While direct in vivo evidence for the anti-inflammatory efficacy of this compound is still emerging, the significant anti-inflammatory activity of extracts from its source plant, Ophiopogon japonicus, in established animal models provides a strong rationale for its potential. The comparative data presented in this guide suggests that natural compounds like curcumin, resveratrol, and quercetin exhibit robust anti-inflammatory effects in vivo, setting a benchmark for the evaluation of novel candidates such as this compound. The detailed experimental protocols provided herein offer a standardized framework for conducting further comparative studies to definitively establish the in vivo therapeutic potential of this compound in inflammatory diseases. Future research should focus on head-to-head in vivo comparisons of this compound with these established natural compounds to delineate its relative potency and therapeutic promise.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS | Semantic Scholar [semanticscholar.org]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 7. Resveratrol treatment inhibits acute pharyngitis in the mice model through inhibition of PGE2/COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoemulsion curcumin injection showed significant anti-inflammatory activities on carrageenan-induced paw edema in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. academy.miloa.eu [academy.miloa.eu]
- 11. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Lack of Independent Validation Data for the Anti-Cancer Activity of Ophiopogonanone E
A comprehensive review of published scientific literature reveals a significant gap in the independent validation of the anti-cancer activity of Ophiopogonanone E. Despite its isolation from Ophiopogon japonicus, a plant known for its medicinal properties, direct and specific evidence detailing its cytotoxic or anti-proliferative effects against cancer cell lines remains elusive.
Initial searches for independent validation studies on this compound's anti-cancer claims did not yield any specific results. Further focused inquiries into its anti-cancer activity, mechanism of action, and effects on apoptosis and cell signaling pathways also failed to provide the necessary data to construct a comparative guide as requested. While some studies have characterized this compound as a constituent of Ophiopogon japonicus and investigated the anti-inflammatory properties of related compounds, they do not extend to its potential as an anti-cancer agent.
The absence of primary research articles and quantitative data, such as IC50 values, apoptosis induction rates, and specific signaling pathway modulation, makes it impossible to perform an objective comparison with other alternative compounds or to provide the detailed experimental protocols and visualizations required.
Alternative Subject for Comparison Guide: Ophiopogonin D
Given the lack of data for this compound, we propose a comparative guide on a well-researched related compound from the same plant, Ophiopogonin D . The anti-cancer properties of Ophiopogonin D are documented in multiple studies, providing a solid foundation for a comprehensive analysis.
A comparison guide for Ophiopogonin D would include:
-
Quantitative Data: Tables summarizing IC50 values across various cancer cell lines.
-
Experimental Protocols: Detailed methodologies for key assays such as cell viability (MTT assay), apoptosis (flow cytometry), and protein expression (Western blot).
-
Signaling Pathway Analysis: Diagrams illustrating the known mechanisms of action, including its effects on pathways like the STAT3 and PI3K/Akt signaling cascades.
This alternative would fulfill the core requirements of the original request, providing valuable insights for researchers, scientists, and drug development professionals interested in the anti-cancer potential of compounds derived from Ophiopogon japonicus.
This guide provides a comparative overview of the metabolic stability of Ophiopogonanone E and its analogs, alongside other common flavonoids. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the metabolic fate of these compounds. While direct metabolic stability data for this compound is limited in the public domain, this guide leverages data from structurally similar homoisoflavonoids found in Ophiopogon japonicus and compares them with well-studied flavonoids.
Comparative Metabolic Stability Data
The following table summarizes the key parameters related to the metabolic stability of various flavonoids, including analogs of this compound. These parameters, such as half-life (t1/2) and intrinsic clearance (CLint), are crucial indicators of a compound's persistence in the body and its potential for oral bioavailability. The data has been compiled from various in vitro studies, primarily utilizing liver microsomes or hepatocytes, which are standard models for predicting in vivo metabolism.
| Compound | Class | Test System | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | Key Metabolic Pathways |
| Ophiopogonanone A | Homoisoflavonoid | Rat and Human Liver Microsomes, Hepatocytes | Data not available | Data not available | Demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, GSH conjugation.[1] |
| Methylophiopogonanone A (MOA) | Homoisoflavonoid | Rat, Monkey, and Human Liver Microsomes, Hepatocytes | Data not available | Data not available | Hydroxylation, demethylenation, glucuronidation, methylation, sulfation, glutathione (B108866) conjugation.[2] |
| Methylophiopogonanone B (MOB) | Homoisoflavonoid | Rat, Monkey, and Human Hepatocytes, Liver Microsomes | Data not available | Data not available | Demethylation, hydroxylation, glucuronidation, bioactivation through demethylation to form quinone-methide and ortho-quinone intermediates.[3] |
| Quercetin | Flavonol | High-fat-diet-fed mice | Significantly lowered HF-induced body weight gain and hepatic lipid accumulation.[4] | Data not available | Extensive metabolism to form glucuronides, sulfates, and methylated derivatives. |
| Hesperetin | Flavanone | High-fat-diet-fed mice | Lowered HF-induced body weight gain.[4] | Data not available | Subject to first-pass metabolism. |
| Epicatechin | Flavanol | High-fat-diet-fed mice | Lowered HF-induced body weight gain.[4] | Data not available | Glucuronidation and methylation in the small intestine and liver. |
| Apigenin (B1666066) | Flavone | High-fat-diet-fed mice | Lowered HF-induced body weight gain.[4] | Data not available | Glucuronidation is a major metabolic pathway. |
| Anthocyanins | Anthocyanidin | High-fat-diet-fed mice | Lowered HF-induced body weight gain.[4] | Data not available | Poorly absorbed and extensively metabolized. |
Note: The absence of quantitative t1/2 and CLint values for the Ophiopogonanone analogs in the reviewed literature highlights a research gap. The provided metabolic pathways, however, offer qualitative insights into their stability. Compounds that undergo extensive phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation, sulfation) metabolism are generally expected to have lower metabolic stability and faster clearance.
Experimental Protocols
A standardized protocol for assessing in vitro metabolic stability is crucial for generating comparable data. The following is a detailed methodology synthesized from established practices for liver microsomal and hepatocyte stability assays.[5][6][7][8][9][10][11]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic fate)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH.[9]
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Pre-incubation: In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Add the test compound to the wells to start the metabolic reaction. For the main experiment, add the NADPH regenerating system. For a negative control, add a buffer without the regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / (mg microsomal protein/mL)) can be calculated.[10]
In Vitro Metabolic Stability Assay Using Hepatocytes
Objective: To determine the rate of disappearance of a test compound upon incubation with intact liver cells, which contain both phase I and phase II metabolic enzymes.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams Medium E)
-
Test compound and positive control
-
96-well plates (collagen-coated for plated assays)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density.
-
Incubation Setup: Plate the hepatocytes in collagen-coated plates and allow them to attach or use them in suspension.
-
Compound Addition: Add the test compound to the hepatocyte culture.
-
Time-course Sampling: At specified time points, collect aliquots of the cell suspension or supernatant.
-
Reaction Termination and Sample Processing: Terminate the metabolic activity by adding a cold organic solvent with an internal standard, followed by protein precipitation.
-
Analysis: Analyze the remaining parent compound concentration in the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance as described in the microsomal stability assay, normalizing the clearance to the number of cells (e.g., µL/min/10^6 cells).[5][10]
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
References
- 1. Identification of the metabolite of ophiopogonanone A by liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the metabolites of methylophiopogonanone A by ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-resolution mass spectrometry-based methodology for characterization and identification of methylophiopogonanone B metabolites from cryopreserved hepatocytes and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct comparison of metabolic health effects of the flavonoids quercetin, hesperetin, epicatechin, apigenin and anthocyanins in high-fat-diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pharmaron.com [pharmaron.com]
- 7. scialert.net [scialert.net]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
